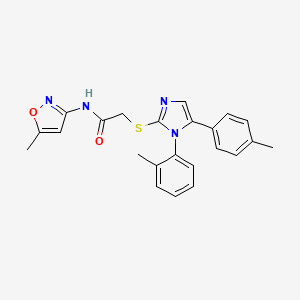

N-(5-methylisoxazol-3-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Description

N-(5-Methylisoxazol-3-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a 1,3-oxazole (isoxazole) ring and a substituted imidazole core. The molecule incorporates a thioether linkage (-S-) between the acetamide and imidazole moieties, which may enhance metabolic stability compared to oxygen-based ethers.

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-[1-(2-methylphenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O2S/c1-15-8-10-18(11-9-15)20-13-24-23(27(20)19-7-5-4-6-16(19)2)30-14-22(28)25-21-12-17(3)29-26-21/h4-13H,14H2,1-3H3,(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLWEWLADCKJKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3C)SCC(=O)NC4=NOC(=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Acetamide Derivatives

Key Observations:

Heterocyclic Core Influence :

- The target compound’s imidazole-isoxazole architecture contrasts with thiadiazole (e.g., 5e, 5m) or benzimidazole (e.g., 28) cores in analogs. Thiadiazole derivatives (e.g., 5e) exhibit higher melting points (132–170°C), likely due to rigid planar structures and hydrogen-bonding capacity .

- Benzodioxole-substituted compounds (e.g., 28) form amorphous solids, suggesting reduced crystallinity compared to thiadiazole analogs .

Substituent Effects :

- Halogenation : Chlorine substitution (e.g., 5e) correlates with moderate yields (74–82%) and enhanced thermal stability .

- Aromatic Thioethers : Benzylthio groups (e.g., 5m) improve yields (85%) compared to ethylthio derivatives (e.g., 5g, 68–78%), possibly due to stabilized intermediates during synthesis .

- Methyl/Methoxy Groups : The target’s o-tolyl and p-tolyl substituents may enhance lipophilicity compared to methoxy-substituted analogs (e.g., 5k), which exhibit lower melting points (135–140°C) .

Biological Relevance :

- Thiadiazole-thioacetamide hybrids (e.g., 5e, 5m) are associated with antimicrobial and enzyme-inhibitory activities, attributed to sulfur-containing motifs interacting with biological targets .

- Benzimidazole derivatives (e.g., 28) demonstrate potency as indoleamine 2,3-dioxygenase inhibitors, highlighting the role of fused aromatic systems in modulating enzyme binding .

- The target’s imidazole-thioether structure may mimic ATP-binding motifs in kinase inhibitors, as seen in CDK5/p25 inhibitors (e.g., compound 9 in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.